![molecular formula C12H16N2O5 B13450656 2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at a temperature of around 303 K for 2 hours . The mixture is then concentrated and purified by crystallization from methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Oxidation of the hydroxyl group yields ketones or aldehydes.
Reduction: Reduction of the Boc group yields the free amine.
Substitution: Substitution of the hydroxyl group yields various substituted derivatives.
Aplicaciones Científicas De Investigación
2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid involves the interaction of its functional groups with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The hydroxyl group on the pyridine ring can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(cyclohex-3-en-1-yl)acetic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid is unique due to the presence of both a Boc-protected amine and a hydroxyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C12H16N2O5 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(6-oxo-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)7-4-5-8(15)13-6-7/h4-6,9H,1-3H3,(H,13,15)(H,14,18)(H,16,17) |
Clave InChI |
VXJPUPGKRDOPMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CNC(=O)C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B13450576.png)
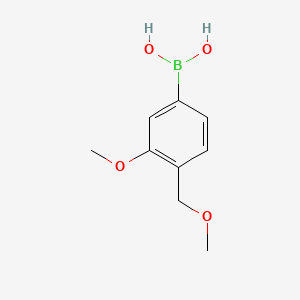
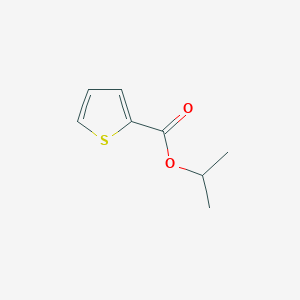

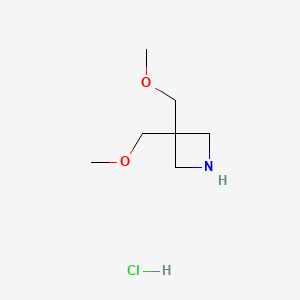
![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)
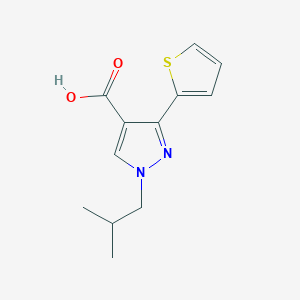
![3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid](/img/structure/B13450628.png)
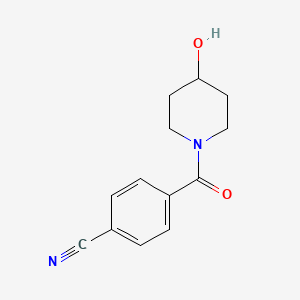
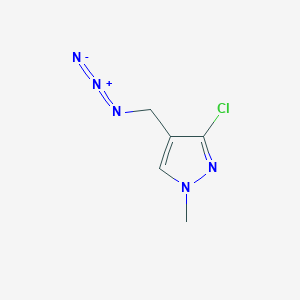
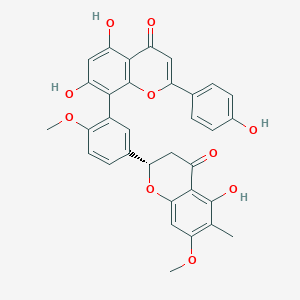
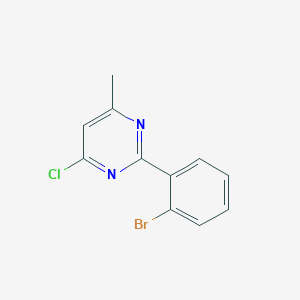
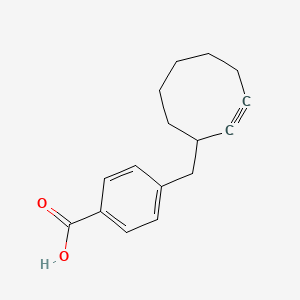
![(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B13450672.png)
